molecular formula C27H30N2O2 B11579489 2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11579489
M. Wt: 414.5 g/mol
InChI Key: AYOFJIFLVLXDSF-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound features a benzodiazole core substituted with tert-butylphenoxy and methylphenoxy groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a pharmacophore in drug design for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole core. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C27H30N2O2/c1-20-9-13-22(14-10-20)30-18-17-29-25-8-6-5-7-24(25)28-26(29)19-31-23-15-11-21(12-16-23)27(2,3)4/h5-16H,17-19H2,1-4H3

InChI Key

AYOFJIFLVLXDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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